

Spectroscopic Characterization of 7-Angeloylretronecine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Angeloylretronecine

Cat. No.: B15589370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **7-Angeloylretronecine**, a pyrrolizidine alkaloid. Due to the limited availability of fully assigned public data, this guide combines documented information with predicted spectroscopic values based on the known chemical structure. This approach offers a robust framework for researchers engaged in the isolation, identification, and analysis of this compound.

Introduction to 7-Angeloylretronecine

7-Angeloylretronecine is a naturally occurring pyrrolizidine alkaloid found in various plant species. Pyrrolizidine alkaloids are a large group of heterocyclic organic compounds known for their potential toxicity and diverse biological activities. The structure of **7-Angeloylretronecine** consists of a retronecine base esterified with angelic acid at the C7 position. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and further investigation in pharmacological and toxicological studies.

Molecular Structure:

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of **7-Angeloylretronecine**, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for **7-Angeloylretronecine**

Parameter	Value	Source
Molecular Formula	C ₁₃ H ₁₉ NO ₃	PubChem[1]
Molecular Weight	237.29 g/mol	PubChem[1]
Expected/Observed Ion Fragments (m/z)		
[M+H] ⁺	238.14	Predicted
[M] ⁺	237.14	Predicted
Characteristic Fragments	138, 120	[2]

Note: The expected fragments are based on common fragmentation patterns of pyrrolizidine alkaloids, representing the retronecine base and its degradation products.

Experimental Protocol for LC-MS Analysis

This protocol is a representative method for the analysis of pyrrolizidine alkaloids like **7-Angeloylretronecine**.

1. Sample Preparation:

- **Extraction:** A homogenized plant sample (2g) is extracted with 40 mL of 0.05 M sulfuric acid in a 50% methanol solution by shaking for 30 minutes.[3] The extract is then centrifuged.
- **Solid-Phase Extraction (SPE):** The supernatant is purified using an Oasis MCX SPE cartridge. The cartridge is conditioned with methanol and water. The sample is loaded, washed with water, and the analyte is eluted with 2.5% ammonia in methanol.[3]
- **Reconstitution:** The eluate is dried under nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Parameters:

- **Chromatography:** A C18 reversed-phase column is typically used with a gradient elution.[3]

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed.^[3] Multiple Reaction Monitoring (MRM) is used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Disclaimer: The following NMR data are predicted values based on the chemical structure of **7-Angeloylretronecine** and typical chemical shift ranges. Experimentally obtained data may vary.

Table 2: Predicted ¹H NMR Chemical Shifts for **7-Angeloylretronecine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Justification
H-2	~ 3.5 - 4.0	m	Allylic to N, adjacent to CH
H-3 α , H-3 β	~ 2.0 - 2.5	m	Aliphatic CH ₂ adjacent to N and CH
H-5 α , H-5 β	~ 3.0 - 3.5	m	Aliphatic CH ₂ adjacent to N
H-6 α , H-6 β	~ 2.0 - 2.8	m	Aliphatic CH ₂ adjacent to CH-OH
H-7	~ 5.0 - 5.5	t or dd	Proton on carbon bearing the ester group
H-8	~ 4.0 - 4.5	m	Bridgehead proton
H-9 α , H-9 β	~ 4.5 - 5.0	m	CH ₂ adjacent to ester and double bond
H-2'	~ 6.0 - 6.5	q	Vinylic proton of angelic acid moiety
H-3' (CH ₃)	~ 1.8 - 2.0	d	Methyl group on the double bond
H-4' (CH ₃)	~ 1.8 - 2.0	s	Methyl group on the double bond
OH	Variable	br s	Hydroxyl proton

Table 3: Predicted ¹³C NMR Chemical Shifts for **7-Angeloylretronecine**

Carbon	Predicted Chemical Shift (δ , ppm)	Justification
C-1	~ 130 - 135	Vinylic carbon in the pyrrolizidine ring
C-2	~ 125 - 130	Vinylic carbon in the pyrrolizidine ring
C-3	~ 60 - 65	Carbon adjacent to nitrogen
C-5	~ 55 - 60	Carbon adjacent to nitrogen
C-6	~ 30 - 35	Aliphatic carbon
C-7	~ 70 - 75	Carbon bearing the ester group
C-8	~ 75 - 80	Bridgehead carbon adjacent to nitrogen
C-9	~ 60 - 65	Carbon of the CH ₂ O-ester group
C-1'	~ 165 - 170	Carbonyl carbon of the ester
C-2'	~ 125 - 130	Vinylic carbon of the angelic acid moiety
C-3'	~ 135 - 140	Vinylic carbon of the angelic acid moiety
C-4' (CH ₃)	~ 15 - 20	Methyl carbon
C-5' (CH ₃)	~ 20 - 25	Methyl carbon

Experimental Protocol for NMR Analysis

1. Sample Preparation:

- The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD) to a concentration of 5-10 mg/mL.

- Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

2. NMR Data Acquisition:

- Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR, ^{13}C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed for complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Disclaimer: The following IR data are predicted values based on the functional groups in **7-Angeloylretronecine**.

Table 4: Predicted IR Absorption Frequencies for **7-Angeloylretronecine**

Functional Group	Predicted Absorption Range (cm^{-1})	Vibration Mode
O-H (alcohol)	3200 - 3600 (broad)	Stretching
C-H (sp^3 and sp^2)	2850 - 3100	Stretching
C=O (ester)	1700 - 1730 (strong)	Stretching
C=C (alkene)	1640 - 1680 (medium)	Stretching
C-O (ester)	1150 - 1250 (strong)	Stretching
C-N (amine)	1000 - 1250	Stretching

Experimental Protocol for IR Analysis

1. Sample Preparation:

- For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk.

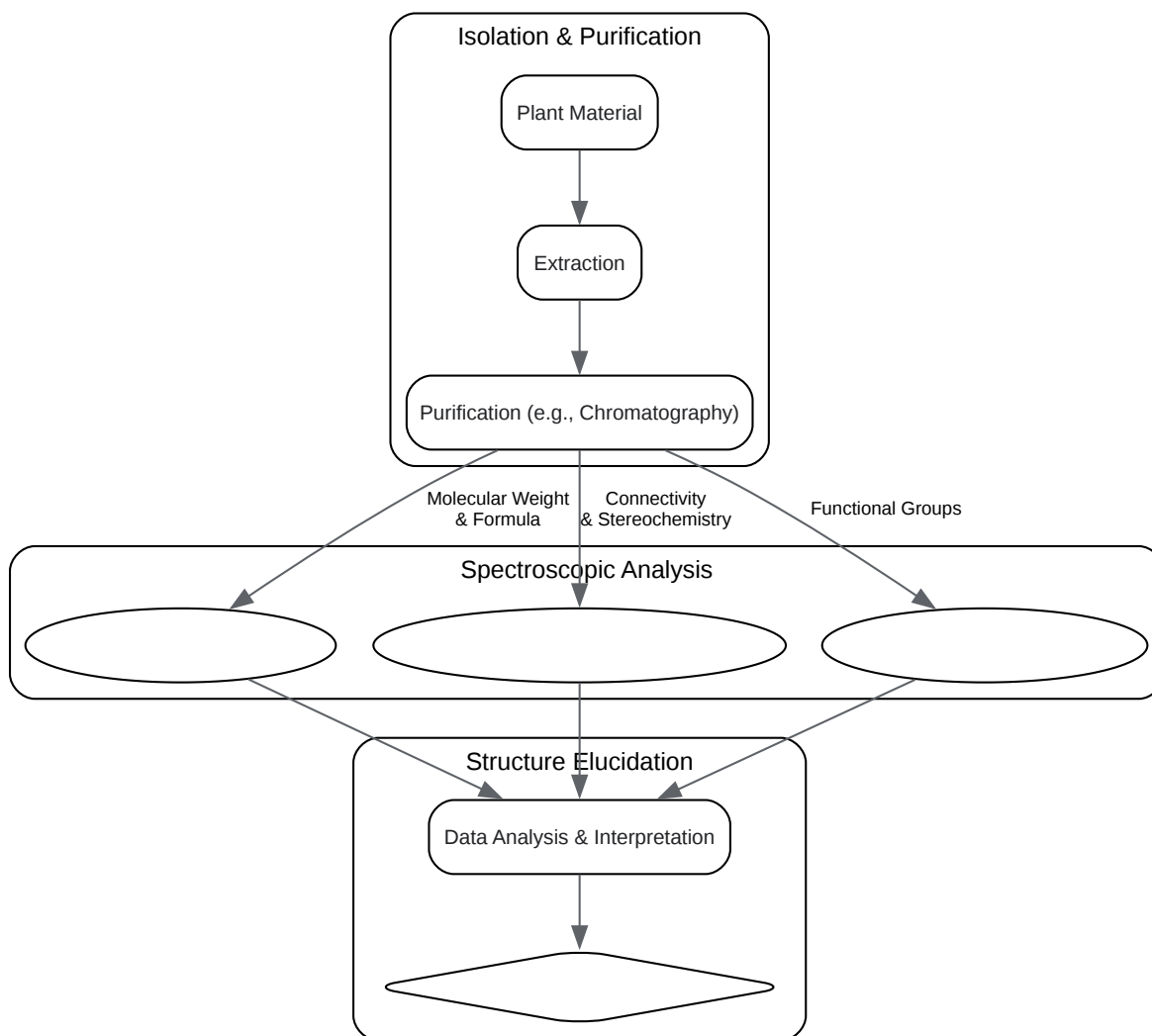
- Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl).

2. IR Data Acquisition:

- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum is collected first and automatically subtracted from the sample spectrum.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like **7-Angeloylretronecine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Characterization of **7-Angeloylretronecine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Angeloylretronecine | C₁₃H₁₉NO₃ | CID 5352406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 7-Angeloylretronecine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589370#spectroscopic-characterization-of-7-angeloylretronecine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com